molecular formula C8H14FNO B155938 1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone CAS No. 136634-11-2

1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone

Cat. No. B155938
M. Wt: 159.2 g/mol
InChI Key: SXUIOIYEBFGOGA-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone, commonly known as CFI-400945, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various types of cancer, including pancreatic, breast, and ovarian cancer.

Mechanism Of Action

CFI-400945 inhibits CHK1 by binding to the ATP-binding site of the protein. This prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. The inhibition of CHK1 also sensitizes cancer cells to DNA-damaging agents such as radiation and chemotherapy.

Biochemical And Physiological Effects

CFI-400945 has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. In preclinical studies, CFI-400945 has been shown to inhibit tumor growth in various types of cancer, including pancreatic, breast, and ovarian cancer. It has also been shown to enhance the efficacy of DNA-damaging agents in cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of CFI-400945 is its specificity for CHK1, which minimizes off-target effects and toxicity. However, the use of CFI-400945 in clinical trials is limited by its poor solubility and bioavailability. This can be overcome by using different formulations and delivery methods, such as nanoparticles and liposomes.

Future Directions

Further research is needed to optimize the formulation and delivery of CFI-400945 for clinical use. In addition, the combination of CFI-400945 with other DNA-damaging agents such as radiation and chemotherapy should be explored to enhance its therapeutic efficacy. The potential use of CFI-400945 in combination with immunotherapy should also be investigated. Finally, the identification of biomarkers that predict response to CFI-400945 will be critical for patient selection and personalized therapy.

Synthesis Methods

The synthesis of CFI-400945 involves a multistep process that starts with the reaction of 2,5-dimethylpyrrolidine with ethyl 2-fluoroacetoacetate. This is followed by a series of chemical reactions, including hydrolysis, reduction, and acylation, to yield the final product. The purity and yield of CFI-400945 can be improved by using different purification techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

CFI-400945 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting the checkpoint kinase 1 (CHK1) pathway. CHK1 is a protein kinase that plays a critical role in DNA damage response and cell cycle regulation. Inhibition of CHK1 leads to cell cycle arrest and apoptosis, making it a promising target for cancer therapy.

properties

CAS RN

136634-11-2

Product Name

1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone

Molecular Formula

C8H14FNO

Molecular Weight

159.2 g/mol

IUPAC Name

1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone

InChI

InChI=1S/C8H14FNO/c1-6-3-4-7(2)10(6)8(11)5-9/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1

InChI Key

SXUIOIYEBFGOGA-RNFRBKRXSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](N1C(=O)CF)C

SMILES

CC1CCC(N1C(=O)CF)C

Canonical SMILES

CC1CCC(N1C(=O)CF)C

synonyms

Pyrrolidine, 1-(fluoroacetyl)-2,5-dimethyl-, (2R-trans)- (9CI)

Origin of Product

United States

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